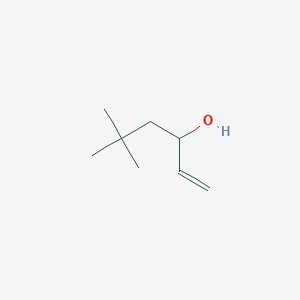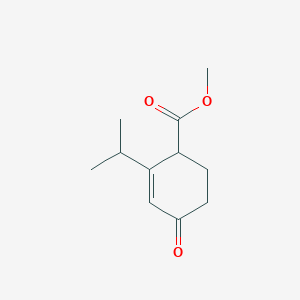
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate
Vue d'ensemble
Description
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate: is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene, featuring a carboxylate ester group, a ketone, and an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Functional Group Introduction:
Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It may also serve as a model compound for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-2-(methyl)cyclohex-2-ene-1-carboxylate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
DTOLGYNQFOOMPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)CCC1C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

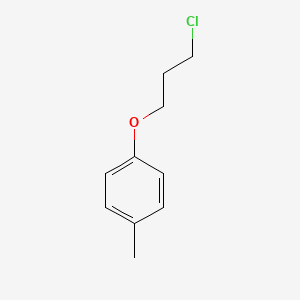


![3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate](/img/structure/B8683092.png)
![2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)

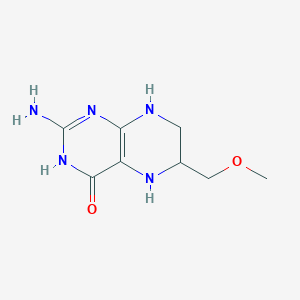

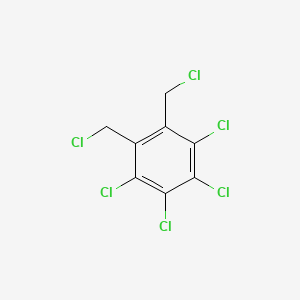
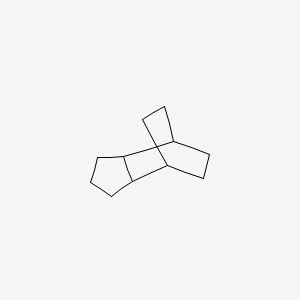
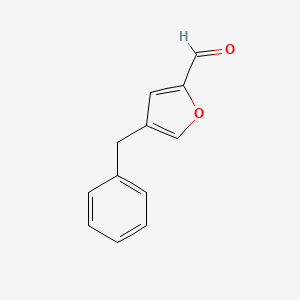
![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)
